molecular formula C32H23NO3 B4930818 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate

4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate

Cat. No.: B4930818
M. Wt: 469.5 g/mol
InChI Key: WJMRQXSXEQKCKJ-UHFFFAOYSA-N
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Description

4-[(4-Biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate is an organic compound with the molecular formula C32H23NO3 This compound is characterized by its complex structure, which includes multiple biphenyl groups and a central amide linkage

Properties

IUPAC Name

[4-[(4-phenylbenzoyl)amino]phenyl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23NO3/c34-31(27-15-11-25(12-16-27)23-7-3-1-4-8-23)33-29-19-21-30(22-20-29)36-32(35)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMRQXSXEQKCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate typically involves the following steps:

    Formation of Biphenylcarboxylic Acid: The initial step involves the preparation of biphenylcarboxylic acid through a Friedel-Crafts acylation reaction. This reaction requires biphenyl and a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The biphenylcarboxylic acid is then reacted with an amine derivative to form the amide linkage. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Esterification: The final step involves the esterification of the amide product with another biphenylcarboxylic acid derivative. This reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid to drive the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, leading to the formation of new derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Biphenylcarboxylic acids.

    Reduction: Biphenyl alcohols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

4-[(4-Biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials with specific properties.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in the design of molecular probes or inhibitors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It may serve as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate: Similar in structure but with a methyl ester group instead of a biphenylcarboxylate.

    3-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate: Differing in the position of the amide linkage.

Uniqueness

4-[(4-Biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate is unique due to its specific arrangement of biphenyl groups and the central amide linkage. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

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